Benzo[c][1,2,5]oxadiazol-4-ylmethanamine
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Overview
Description
Benzo[c][1,2,5]oxadiazol-4-ylmethanamine is a heterocyclic compound with the molecular formula C7H7N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,2,5]oxadiazol-4-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzophenone hydrazide with suitable reagents to form the oxadiazole ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize optimized reaction conditions to maximize yield and purity. These processes often include steps such as purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]oxadiazol-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives .
Scientific Research Applications
Benzo[c][1,2,5]oxadiazol-4-ylmethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a hypoxia inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzo[c][1,2,5]oxadiazol-4-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit hypoxia-inducing factor-1 (HIF-1), which plays a crucial role in tumor cell survival and metastasis . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: Similar in structure but contains sulfur instead of oxygen.
1,3,4-Oxadiazole: Another member of the oxadiazole family with different substitution patterns
Uniqueness
Benzo[c][1,2,5]oxadiazol-4-ylmethanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. Its ability to inhibit hypoxia-inducing factors makes it particularly valuable in cancer research .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2,1,3-benzoxadiazol-4-ylmethanamine |
InChI |
InChI=1S/C7H7N3O/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4,8H2 |
InChI Key |
NYGJSNSHXJNZPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)CN |
Origin of Product |
United States |
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